前列腺素D2甲酯

描述

Synthesis Analysis

Prostaglandin D2 methyl ester's synthesis has been achieved through several innovative methods. For example, the synthesis of d,l-Prostaglandin E2 (PGE2) methyl ester, which shares a common pathway with PGD2 methyl ester, involves acetylenic intermediates and a solvolytic rearrangement, indicating a complex synthesis pathway that could be applied to PGD2 methyl ester (Ferdinandi & Just, 1971). Another approach for synthesizing methyl esters of PGD2 involves esterification with [11C]methyl iodide, highlighting a method for labeling PGD2 methyl esters for PET investigations (Gullberg et al., 1987).

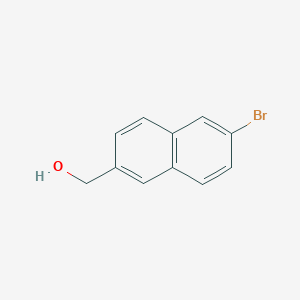

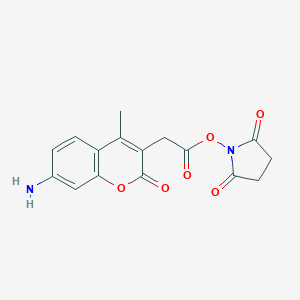

Molecular Structure Analysis

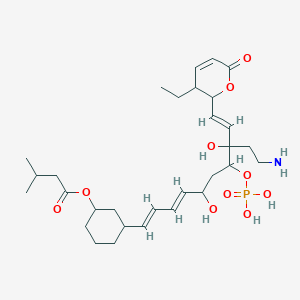

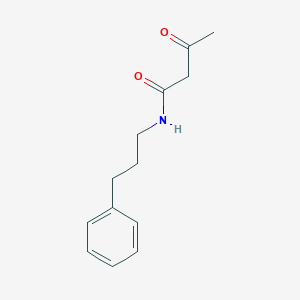

The molecular structure of Prostaglandin D2 methyl ester is characterized by a cyclopentane ring, a characteristic of the prostaglandin family. This structure is crucial for its biological activity and interaction with receptors. Advanced synthetic methods, such as nickel-catalyzed dicarbofunctionalization, have been employed to construct its complex tricyclic framework efficiently (Dai et al., 2021).

Chemical Reactions and Properties

Prostaglandin D2 methyl ester undergoes various chemical reactions, indicating its reactive nature and potential for forming derivatives with different biological activities. For instance, the reaction of Δ7-Prostaglandin A1 and Prostaglandin A1 methyl esters with thiols reveals unique antitumor and antiviral activities, suggesting the chemical versatility of PGD2 methyl esters (Suzuki et al., 1997).

Physical Properties Analysis

The physical properties of Prostaglandin D2 methyl ester, such as solubility, melting point, and boiling point, are crucial for its application in research. These properties depend on its molecular structure and dictate its stability, storage, and handling conditions. Detailed analysis of these properties is essential for experimental design and interpretation.

Chemical Properties Analysis

The chemical properties of Prostaglandin D2 methyl ester, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are fundamental to understanding its role in biological systems. The selective activation of human eosinophils through the DP2 receptor by PGD2 and its analogs underscores the importance of chemical modifications in altering biological activity (Monneret et al., 2003).

科学研究应用

胃分泌抑制和消化性溃疡治疗:前列腺素D2甲酯类似物,如15(S)-15-甲基PGE2甲酯和16,16-二甲基PGE2,已被发现有效抑制胃分泌。这种特性使它们成为治疗消化性溃疡的潜在候选药物。研究表明,这些化合物可以有效减少人体内的胃酸分泌,这对消化性溃疡的治疗有益(A. Robert, B. Mylander, S. Andersson, 1974);(S. Karim, D. Carter, Deevia Bhana, P. A. Ganesan, 1973);(D. Carter, S. Karim, Deevia Bhana, P. A. Ganesan, 1973)。

脑递送系统:前列腺素D2甲酯已被研究作为将前列腺素D2递送到大脑的递送系统。它显示出快速的大脑摄取和半衰期为9秒,相比直接注射前列腺素D2,提供了更有效的递送方法(F. Suzuki, H. Hayashi, S. Ito, O. Hayaishi, 1987)。

PET成像研究:已合成了前列腺素D2和E2的[11C]甲酯用于PET(正电子发射断层扫描)研究。这种合成具有70%的放射化学产率,并且可以在20-25分钟内完成,显示了在医学成像应用中的潜力(P. Gullberg, Y. Watanabe, H. Svärd, O. Hayaishi, B. Långström, 1987)。

胃溃疡愈合:15(R)15-甲基前列腺素E2甲酯已显示出在促进胃溃疡愈合方面具有显著的疗效,特别是在中国受试者中,与对照组相比(W. Fung, S. Karim, C. Tye, 1974)。

免疫抑制特性:新的口服前列腺素E1类似物,可能包括前列腺素D2甲酯的衍生物,已显示出在抑制免疫反应方面具有潜力。这表明它们在移植和各种免疫介导性疾病中的使用,可以与环孢霉素和甲泼尼龙等药物相辅相成(R. Pollak, L. Dumble, J. Wiederkehr, M. Maddux, M. Moran, 1990)。

安全和危害

未来方向

Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .

属性

IUPAC Name |

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin D2 methyl ester | |

CAS RN |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)